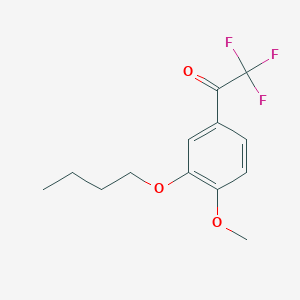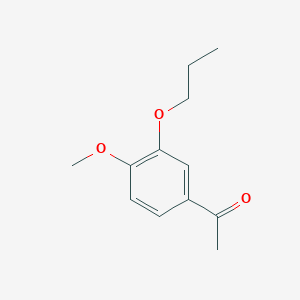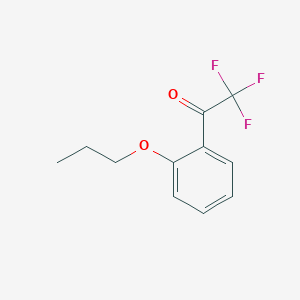
3'-Chloro-6'-n-propoxy-2,2,2-trifluoroacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C11H10ClF3O2 It is characterized by the presence of a chloro group, a propoxy group, and trifluoromethyl groups attached to an acetophenone core
準備方法
The synthesis of 3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3’-chloroacetophenone and trifluoroacetic anhydride.
Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production: On an industrial scale, the production methods are optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols. Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with methoxide yields a methoxy derivative, while reduction with sodium borohydride yields the corresponding alcohol.
科学的研究の応用
3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The pathways affected by this compound include oxidative stress pathways and signal transduction pathways. Its trifluoromethyl groups play a crucial role in modulating its biological activity.
類似化合物との比較
3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone can be compared with other similar compounds:
Similar Compounds: Compounds such as 3’-chloro-2,2,2-trifluoroacetophenone and 3’-methoxy-6’-n-propoxy-2,2,2-trifluoroacetophenone share structural similarities.
Uniqueness: The presence of both chloro and propoxy groups, along with trifluoromethyl groups, makes 3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone unique. This combination of functional groups imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-(5-chloro-2-propoxyphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O2/c1-2-5-17-9-4-3-7(12)6-8(9)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQLRRWPTFJVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














